Hydroxynaphthoate
Overview
Description
Hydroxynaphthoate is a compound that belongs to the class of naphthoic acids, which are derivatives of naphthalene. These compounds are characterized by the presence of a hydroxyl group and a carboxyl group attached to the naphthalene ring. This compound derivatives have been studied for their various biological and medicinal properties, including antibacterial and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing hydroxynaphthoate involves the reaction of 3-hydroxy-2-naphthoic acid with various reagents. For example, an autoclave can be charged with aqueous ammonia, zinc chloride, and 3-hydroxy-2-naphthoic acid. The mixture is heated gradually to 195°C and maintained at this temperature for 36 hours. The reaction mixture is then treated with hydrochloric acid and filtered to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions utilizing 2-naphthol as a starting material. These reactions are favored due to their high atom economy, shorter reaction times, and the ability to produce high yields. Microwave irradiation is sometimes used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydroxynaphthoate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert this compound into hydroquinones.
Substitution: this compound can undergo electrophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthoic acids, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Hydroxynaphthoate and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxynaphthoate derivatives, such as bephenium this compound, involves binding to specific receptors on the surface of parasites. These receptors are part of the nicotinic acetylcholine receptor family. By binding to these receptors, the compound causes prolonged activation, leading to spastic paralysis of the parasites, which are then expelled from the host’s body .
Comparison with Similar Compounds
Hydroxynaphthoate can be compared with other naphthoic acid derivatives and similar compounds:
2-Naphthol: Used as a starting material in the synthesis of this compound and other heterocyclic compounds.
1,8-Naphthalimide: Known for its use in OLEDs and other luminescent materials.
Quinones: Formed from the oxidation of this compound and have significant biological activity.
This compound is unique due to its specific biological activities and its role as a precursor in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3-carboxynaphthalen-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYHXVLJMQRLQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7O3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043992 | |
Record name | 3-Hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-87-4 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxynaphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYNAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OR546GIZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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